molecular formula C13H18ClNO B3163099 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether CAS No. 883517-49-5

2-Chloro-5-methylphenyl 4-piperidinylmethyl ether

Cat. No.: B3163099
CAS No.: 883517-49-5
M. Wt: 239.74 g/mol
InChI Key: MGSJIVMKLZUVBT-UHFFFAOYSA-N
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Description

2-Chloro-5-methylphenyl 4-piperidinylmethyl ether is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.75 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether typically involves the reaction of 2-chloro-5-methylphenol with 4-piperidinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same basic principles as the laboratory methods. This would include the use of industrial reactors, controlled temperatures, and optimized reaction times to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylphenyl 4-piperidinylmethyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-methylphenyl 4-piperidinylmethyl ether is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylphenol: A precursor in the synthesis of 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether.

    4-Piperidinylmethyl chloride: Another precursor used in the synthesis.

    2-Chloro-5-methylphenyl 4-piperidinylmethyl ketone: A related compound with a ketone functional group instead of an ether.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its combination of a chlorinated aromatic ring and a piperidinylmethyl ether group provides distinct chemical properties that are valuable in research and industrial applications.

Properties

IUPAC Name

4-[(2-chloro-5-methylphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10-2-3-12(14)13(8-10)16-9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSJIVMKLZUVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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